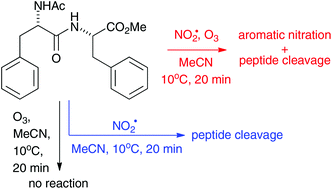Oxidative damage of aromatic dipeptides by the environmental oxidants NO2˙ and O3†
Organic & Biomolecular Chemistry Pub Date: 2014-09-02 DOI: 10.1039/C4OB01577K
Abstract
Irreversible oxidative damage at both aromatic side chains and dipeptide linkage occurs in the aromatic N- and C-protected dipeptides 7–11 upon exposure to the environmental pollutants NO2˙ and O3. The reaction proceeds through initial oxidation of the aromatic ring by in situ generated NO3˙, or by NO2˙, respectively, which leads to formation of nitroaromatic products. The indole ring in Phe-Trp undergoes oxidative cyclization to a pyrroloindoline. An important reaction pathway for dipeptides with less oxidisable aromatic side chains proceeds through fragmentation of the peptide bond with concomitant acyl migration. This process is likely initiated by an ionic reaction of the amide nitrogen with the NO2˙ dimer, N2O4.


Recommended Literature
- [1] Front cover
- [2] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [3] Phenylarsine oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways
- [4] Contents list
- [5] Magnetism tuned by the charge states of defects in bulk C-doped SnO2 materials†‡
- [6] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [7] Facile and template-free synthesis of porous carbon modified with FeOx for transfer hydrogenation of nitroarenes†
- [8] The constitution of the liquid and solid alloys of the copper-gold system examined thermodynamically
- [9] The Cu(i)-catalysed Huisgen 1,3-dipolar cycloaddition route to (bio-)organic functionalisation of polyoxovanadates†
- [10] Film formation and surface gelation of gelatin molecules at the water/air interface










